molecular formula C23H27NO3S2 B11133272 (5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11133272
M. Wt: 429.6 g/mol
InChI Key: ULJUCQGJOWHBHF-PDGQHHTCSA-N
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Description

(5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a thiazolidinone ring, a furan ring, and a phenolic hydroxyl group, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.

    Introduction of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-containing reagent.

    Attachment of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is introduced via a Friedel-Crafts alkylation reaction using a phenol derivative and a suitable alkylating agent.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

(5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can scavenge free radicals, providing antioxidant effects. The thiazolidinone ring can interact with enzymes and proteins, modulating their activity and leading to anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: Similar structure but lacks the furan ring.

    (5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-THIOXO-1,3-THIAZOLIDIN-4-ONE: Similar structure but has a different substituent on the thiazolidinone ring.

Uniqueness

The uniqueness of (5Z)-5-[(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)METHYLIDENE]-3-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer a unique set of chemical reactivities and biological activities. The presence of both the furan ring and the phenolic hydroxyl group enhances its potential as an antioxidant and anti-inflammatory agent, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H27NO3S2

Molecular Weight

429.6 g/mol

IUPAC Name

(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H27NO3S2/c1-22(2,3)16-10-14(11-17(19(16)25)23(4,5)6)12-18-20(26)24(21(28)29-18)13-15-8-7-9-27-15/h7-12,25H,13H2,1-6H3/b18-12-

InChI Key

ULJUCQGJOWHBHF-PDGQHHTCSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3

Origin of Product

United States

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